molecular formula C19H22N4O B12200447 N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide

N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide

Cat. No.: B12200447
M. Wt: 322.4 g/mol
InChI Key: KPENBIXVWFZKRY-UHFFFAOYSA-N
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Description

N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol . The reaction is usually carried out in a solvent like dimethylformamide (DMF) with anhydrous potassium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, some triazolopyridine derivatives act as inhibitors of enzymes like c-Met and VEGFR-2, which are involved in cancer cell proliferation . The compound may bind to these enzymes, inhibiting their activity and thereby reducing cell growth and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propyl)-3-phenylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry research.

Properties

Molecular Formula

C19H22N4O

Molecular Weight

322.4 g/mol

IUPAC Name

N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-phenylpropanamide

InChI

InChI=1S/C19H22N4O/c1-14(2)18(19-22-21-16-10-6-7-13-23(16)19)20-17(24)12-11-15-8-4-3-5-9-15/h3-10,13-14,18H,11-12H2,1-2H3,(H,20,24)

InChI Key

KPENBIXVWFZKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NN=C2N1C=CC=C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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